![molecular formula C18H31NO B14661055 Phenol, 2-[(dimethylamino)methyl]-4-nonyl- CAS No. 39026-74-9](/img/structure/B14661055.png)
Phenol, 2-[(dimethylamino)methyl]-4-nonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[(dimethylamino)methyl]-4-nonyl- is an aromatic organic compound characterized by the presence of a phenolic hydroxyl group and a dimethylaminomethyl group attached to the benzene ring. This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 2-[(dimethylamino)methyl]-4-nonyl- can be synthesized through a Mannich reaction, which involves the condensation of phenol, formaldehyde, and dimethylamine. The reaction typically occurs under vacuum conditions, with the removal of water produced during the reaction . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-[(dimethylamino)methyl]-4-nonyl- follows similar synthetic routes but on a larger scale. The process involves the use of reactors equipped with vacuum systems to facilitate the removal of water and other by-products. The reaction mixture is continuously monitored to maintain optimal conditions for the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[(dimethylamino)methyl]-4-nonyl- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenols.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[(dimethylamino)methyl]-4-nonyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Phenol, 2-[(dimethylamino)methyl]-4-nonyl- involves its interaction with molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-[(dimethylamino)methyl]-4-nonyl- can be compared with other similar compounds:
2,4,6-Tris(dimethylaminomethyl)phenol: Shares similar catalytic properties but differs in the number of dimethylaminomethyl groups attached to the benzene ring.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant in lubricant oils, highlighting its different industrial application.
Similar Compounds
- 2,4,6-Tris(dimethylaminomethyl)phenol
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
- Phenol, 4-[2-(methylamino)ethyl]-
This detailed article provides a comprehensive overview of Phenol, 2-[(dimethylamino)methyl]-4-nonyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
39026-74-9 |
|---|---|
Molekularformel |
C18H31NO |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
2-[(dimethylamino)methyl]-4-nonylphenol |
InChI |
InChI=1S/C18H31NO/c1-4-5-6-7-8-9-10-11-16-12-13-18(20)17(14-16)15-19(2)3/h12-14,20H,4-11,15H2,1-3H3 |
InChI-Schlüssel |
HHQIIFTZSGEZBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)
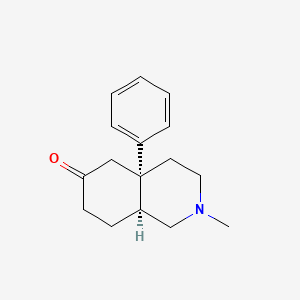
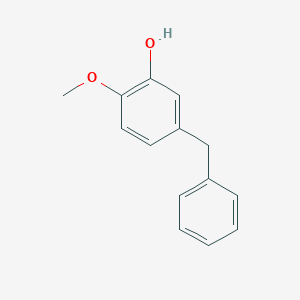

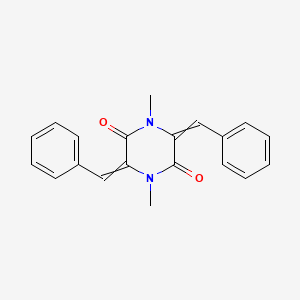


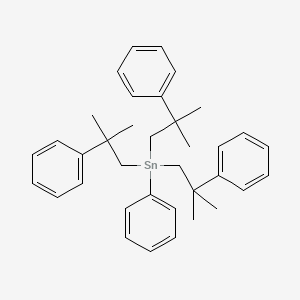
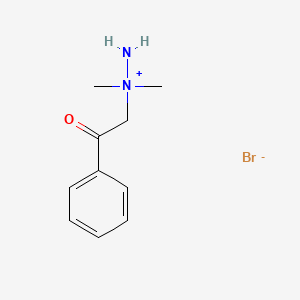
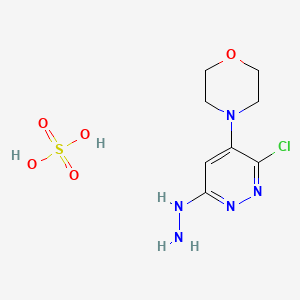

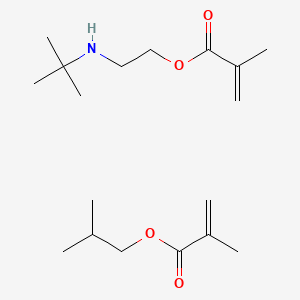
![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)
